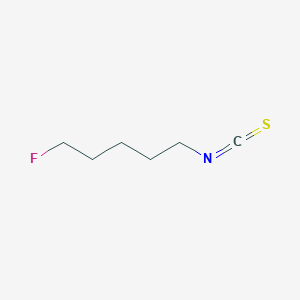
1-fluoro-5-isothiocyanatopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indigo carmine, also known as 5,5′-indigodisulfonic acid sodium salt, is an organic salt derived from indigo by aromatic sulfonation. This process renders the compound soluble in water. It is widely used as a food colorant, textile dye, and diagnostic agent in medicine . Indigo carmine is known for its vibrant blue color and is approved for use in the United States and European Union .
Preparation Methods
Synthetic Routes and Reaction Conditions
Indigo carmine is synthesized through the sulfonation of indigo. The process involves treating indigo with sulfuric acid, which introduces sulfonic acid groups into the indigo molecule, making it water-soluble . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the product.
Industrial Production Methods
In industrial settings, indigo carmine is produced by dissolving indigo in concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The resulting solution is then purified and dried to obtain the final product. This method ensures a high yield and purity of indigo carmine.
Chemical Reactions Analysis
Types of Reactions
Indigo carmine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Indigo carmine can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs in an acidic medium.
Reduction: The compound can be reduced using reducing agents like sodium dithionite or zinc dust in an alkaline medium.
Substitution: Substitution reactions involve replacing one or more sulfonic acid groups with other functional groups. This can be achieved using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: The major product formed is isatin-5-sulfonic acid.
Reduction: The reduction of indigo carmine results in leuco-indigo carmine, which is colorless.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
Indigo carmine has a wide range of applications in scientific research:
Mechanism of Action
Indigo carmine exerts its effects primarily through its ability to absorb and reflect light, which gives it its characteristic blue color. In medical applications, it is rapidly filtered by the kidneys and excreted in the urine, allowing for visualization of the urinary tract during surgical procedures . The compound’s molecular structure allows it to interact with various biological molecules, aiding in diagnostic imaging .
Comparison with Similar Compounds
Indigo carmine is unique due to its dual sulfonic acid groups, which enhance its solubility and stability in aqueous solutions. Similar compounds include:
Indigo: The parent compound of indigo carmine, used primarily in textile dyeing.
Methylene Blue: Another blue dye used in medical diagnostics and as a redox indicator.
Bromophenol Blue: A pH indicator with similar color-changing properties but different chemical structure.
Indigo carmine stands out due to its specific applications in both industrial and medical fields, making it a versatile and valuable compound .
Properties
CAS No. |
1536-80-7 |
|---|---|
Molecular Formula |
C6H10FNS |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-fluoro-5-isothiocyanatopentane |
InChI |
InChI=1S/C6H10FNS/c7-4-2-1-3-5-8-6-9/h1-5H2 |
InChI Key |
JEHXRXHQHCVJHP-UHFFFAOYSA-N |
SMILES |
C(CCN=C=S)CCF |
Canonical SMILES |
C(CCN=C=S)CCF |
Key on ui other cas no. |
1536-80-7 |
Synonyms |
5-Fluoropentyl isothiocyanate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


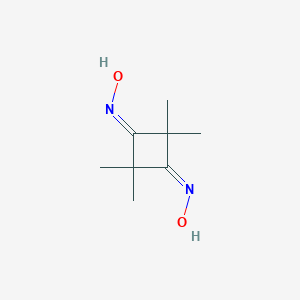

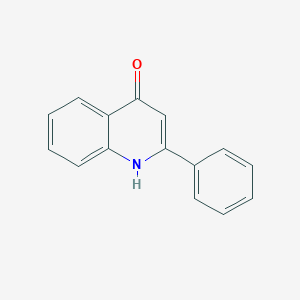
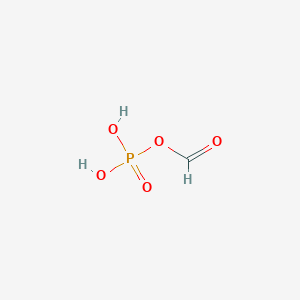


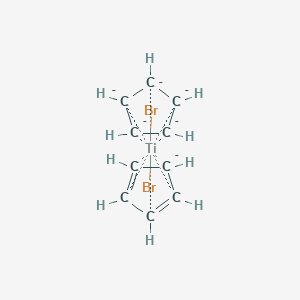
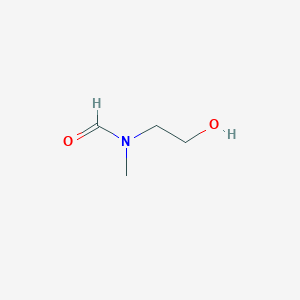

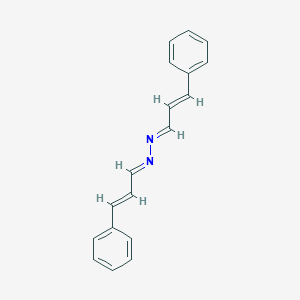
![[4-[bis(2-chloroethyl)amino]phenyl] acetate](/img/structure/B75537.png)

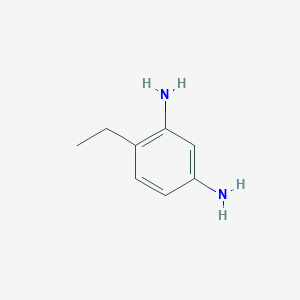
![1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene](/img/structure/B75540.png)
